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molecular formula C20H28N2O4 B8790659 7-Benzyl 2-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate

7-Benzyl 2-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate

Cat. No. B8790659
M. Wt: 360.4 g/mol
InChI Key: GGUGGGBOLNFFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609680B2

Procedure details

Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (21.0 g, 92.8 mmol) and triethylamine (20 mL, 186 mmol) were dissolved in dichloromethane (200 mL). The reaction was cooled to 0° C. and a solution of benzyl 2,5-dioxopyrrolidin-1-yl carbonate (23.1 g, 92.8 mmol) in dichloromethane (25 mL) was added dropwise. The ice-bath was removed and the reaction was stirred at room temperature for 6 hours. The reaction was diluted with dichloromethane (100 mL), washed with 10% aqueous citric acid solution (100 mL), water (100 mL) and brine (100 mL). The organic solution was dried over MgSO4, filtered and concentrated to afford 7-benzyl 2-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate (33.5 g, 100%) as colorless oil, which was used in the next step without further purification.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:4]2([CH2:9][CH2:8][NH:7][CH2:6][CH2:5]2)[CH2:3][N:2]1[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].C(N(CC)CC)C.[C:24](=O)([O:33]N1C(=O)CCC1=O)[O:25][CH2:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>ClCCl>[CH2:1]1[C:4]2([CH2:5][CH2:6][N:7]([C:24]([O:25][CH2:26][C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)=[O:33])[CH2:8][CH2:9]2)[CH2:3][N:2]1[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11]

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
C1N(CC12CCNCC2)C(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
23.1 g
Type
reactant
Smiles
C(OCC1=CC=CC=C1)(ON1C(CCC1=O)=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice-bath was removed
ADDITION
Type
ADDITION
Details
The reaction was diluted with dichloromethane (100 mL)
WASH
Type
WASH
Details
washed with 10% aqueous citric acid solution (100 mL), water (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1N(CC12CCN(CC2)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 33.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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